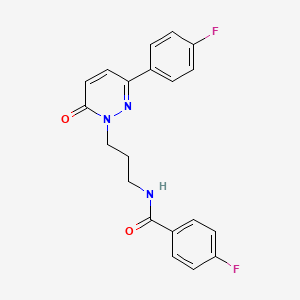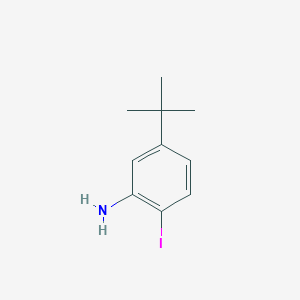
2-Iodo-5-tertbutylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-tertbutylaniline, also known as 2-Iodo-5-tertbutylaniline hydrochloride, is an organic compound that belongs to the class of anilines. This compound has various applications in scientific research, particularly in the field of medicinal chemistry, where it is used as a building block for the synthesis of different bioactive molecules.
Applications De Recherche Scientifique
1. Protein Structure Determination
2-Iodo-5-tertbutylaniline, through derivatives like p-iodo-L-phenylalanine, has been used in the study of protein structures. This involves incorporating the compound into proteins, which aids in crystal structure determination using X-ray sources. The presence of the iodine atom in the compound facilitates single-wavelength anomalous dispersion experiments, improving the efficiency of structural studies of proteins (Xie et al., 2004).
2. Tumor Imaging and Characterization
Radioiodinated analogs of 2-Iodo-5-tertbutylaniline have been employed in tumor imaging. These compounds, including 3-(123)I-Iodo-L-alpha-methyltyrosine, have shown effectiveness in increasing tumor uptake and image contrast, making them valuable in the diagnosis and monitoring of tumors (Lahoutte et al., 2002).
3. Synthesis of Radiolabeled Amino Acids
The compound plays a role in synthesizing radiolabeled amino acids for oncological applications. An example is the development of radioiodinated 4-iodophenylalanine, which is utilized in targeting breast cancer cells (Vaidyanathan et al., 2011).
4. Genetic Encoding for Crystallography
It is also used in genetic encoding processes to facilitate protein crystallography. For instance, 3-iodo-L-tyrosine, a derivative, is incorporated into proteins for single-wavelength anomalous dispersion phasing in protein crystallography (Sakamoto et al., 2009).
5. Exploration of DNA Replication and Damage
Research has been conducted using halogenated derivatives like 5-iodo-2'-deoxyuridine to study DNA replication profiles and the effects of UV irradiation on DNA damage (Bianco et al., 2012).
Propriétés
IUPAC Name |
5-tert-butyl-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVOLYRVNAMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-tertbutylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclobutanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B3000961.png)
![N-(2,3-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3000962.png)
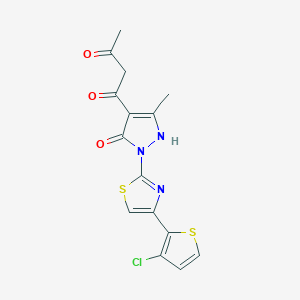
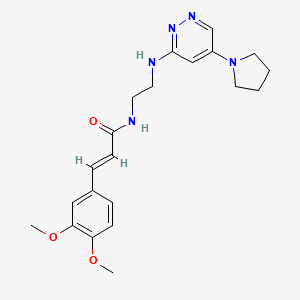
![2-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000966.png)
![7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3000967.png)
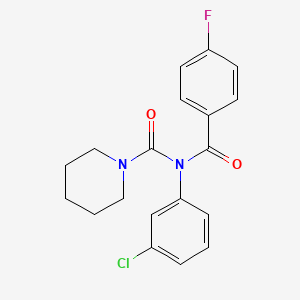

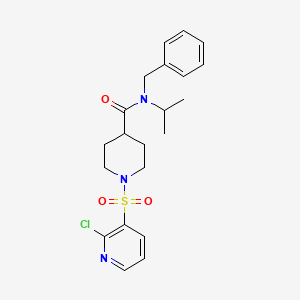
![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B3000977.png)

